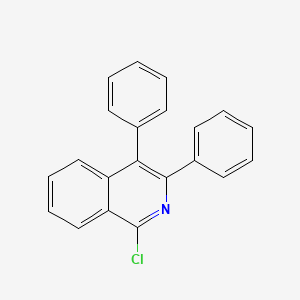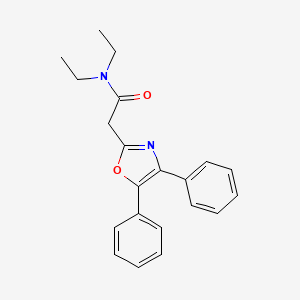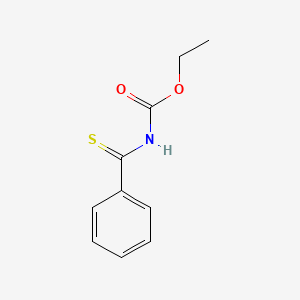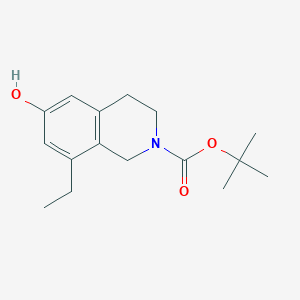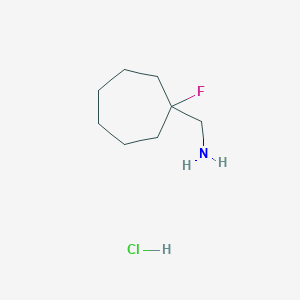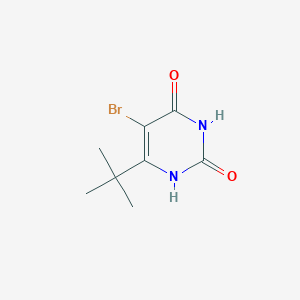
(4S,5S)-1,3,4,5-Tetraphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-1,3,4,5-Tetraphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a chemical compound with the molecular formula C27H23BF4N2 It is known for its unique structure, which includes four phenyl groups attached to a dihydroimidazolium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3,4,5-Tetraphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of tetraphenylimidazole with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or acetonitrile to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-1,3,4,5-Tetraphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The phenyl groups attached to the imidazolium core can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolium compounds.
Aplicaciones Científicas De Investigación
(4S,5S)-1,3,4,5-Tetraphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound’s stability and reactivity make it useful in industrial processes, such as the synthesis of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of (4S,5S)-1,3,4,5-Tetraphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylimidazole: A precursor in the synthesis of (4S,5S)-1,3,4,5-Tetraphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate.
Tetraphenylborate: Another compound with a similar tetrafluoroborate anion but different cationic structure.
Trifluorotoluene: Shares some chemical properties but differs significantly in structure and reactivity.
Uniqueness
This compound stands out due to its unique combination of a dihydroimidazolium core with four phenyl groups and a tetrafluoroborate anion. This structure imparts distinctive chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C27H23BF4N2 |
|---|---|
Peso molecular |
462.3 g/mol |
Nombre IUPAC |
1,3,4,5-tetraphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C27H23N2.BF4/c1-5-13-22(14-6-1)26-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)21-28(26)24-17-9-3-10-18-24;2-1(3,4)5/h1-21,26-27H;/q+1;-1 |
Clave InChI |
GKNTUUCDSLORMY-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2C([N+](=CN2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


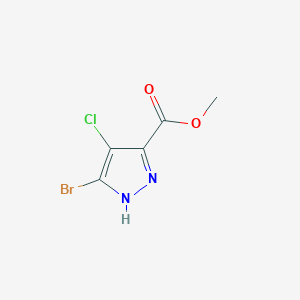
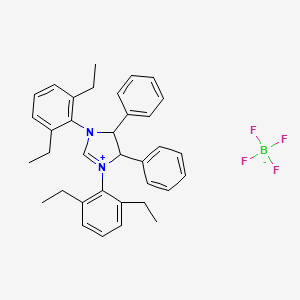
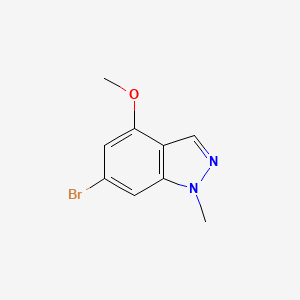
![(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13896201.png)
